3-(2,3-dimethoxyphenyl)prop-2-enal
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Overview
Description
3-(2,3-Dimethoxyphenyl)prop-2-enal, also known as 2,3-dimethoxycinnamaldehyde, is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamaldehyde, featuring two methoxy groups attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethoxyphenyl)prop-2-enal typically involves the condensation of 2,3-dimethoxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products
Oxidation: 3-(2,3-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(2,3-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)prop-2-enal has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. Additionally, the methoxy groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound, lacking the methoxy groups.
3-(3,4-Dimethoxyphenyl)prop-2-enal: A similar compound with methoxy groups at different positions on the aromatic ring.
3-Phenylprop-2-enal: A simpler analog without any methoxy groups.
Uniqueness
3-(2,3-Dimethoxyphenyl)prop-2-enal is unique due to the presence of methoxy groups at the 2 and 3 positions on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-8H,1-2H3 |
InChI Key |
FRIBMENBGGCKPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC=O |
Origin of Product |
United States |
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